tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromopyridine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine derivativeThe tert-butyl group is then introduced via esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance scalability and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of bromopyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the azetidine ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.
Tert-butyl 3-[(6-bromopyridin-2-yl)oxy]azetidine-1-carboxylate: Similar structure but with an oxy linkage instead of a hydroxy group.
Uniqueness
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group on the azetidine ring, which can participate in hydrogen bonding and other interactions. This feature distinguishes it from similar compounds and may contribute to its specific reactivity and applications .
Properties
CAS No. |
2624132-37-0 |
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Molecular Formula |
C13H17BrN2O3 |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
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